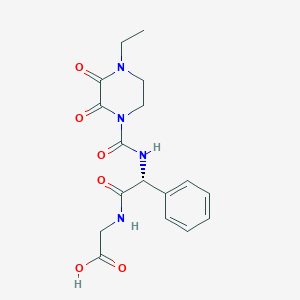
Piperazinedione-carbonyl D-Phenylglycyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinedione-carbonyl D-Phenylglycyl-glycine typically involves multiple steps, including the formation of the piperazinedione ring and the subsequent attachment of the carbonyl D-Phenylglycyl-glycine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Piperazinedione-carbonyl D-Phenylglycyl-glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Piperazinedione-carbonyl D-Phenylglycyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as a quality control standard.
作用机制
The mechanism of action of Piperazinedione-carbonyl D-Phenylglycyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Piperazinedione-carbonyl D-Phenylglycyl-alanine
- Piperazinedione-carbonyl D-Phenylglycyl-valine
- Piperazinedione-carbonyl D-Phenylglycyl-leucine
Uniqueness
Piperazinedione-carbonyl D-Phenylglycyl-glycine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in studies requiring precise reference standards .
生物活性
Piperazinedione-carbonyl D-Phenylglycyl-glycine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthesis, and relevant research findings.
- Molecular Formula : C17H20N4O6
- Molecular Weight : 372.37 g/mol
- Structure : The compound features a piperazinedione core, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Diketopiperazines : The initial step often includes the formation of diketopiperazines through cyclization reactions involving amino acids.
- Acylation Reactions : The introduction of acyl groups, such as those derived from phenylglycine, enhances the compound's biological properties.
- Purification : Techniques such as chromatography are used to isolate the desired compound from reaction mixtures.
Antimicrobial Properties
Research has indicated that Piperazinedione derivatives exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Several studies have shown that compounds related to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis and protein function.
Cytotoxicity
Cytotoxic evaluations have revealed that Piperazinedione derivatives can induce apoptosis in cancer cell lines:
- Case Studies : In studies involving B16 melanoma cells, certain analogs demonstrated submicromolar cytotoxicity, indicating their potential as anti-cancer agents .
- Molecular Mechanisms : The cytotoxic effects are often linked to the disruption of tubulin polymerization, which is crucial for cell division .
Enantiomeric Studies
The stereochemistry of this compound plays a critical role in its biological activity:
- Enantiomeric Purity : Research has shown that enantiomerically pure forms exhibit different levels of activity compared to racemic mixtures. For example, specific configurations have been correlated with enhanced anti-tubulin activity .
Safety and Toxicology
The safety profile of Piperazinedione derivatives has been assessed through various toxicity studies:
- Toxicity Assessments : Preliminary studies suggest that while some derivatives show promising biological activity, they may also exhibit toxicity at higher concentrations. Safety evaluations are essential for potential therapeutic applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O6 |
| Molecular Weight | 372.37 g/mol |
| Antimicrobial Activity | Effective against various bacteria |
| Cytotoxicity | Submicromolar range in B16 melanoma cells |
| Enantiomeric Configuration | Influences biological activity |
属性
分子式 |
C17H20N4O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H20N4O6/c1-2-20-8-9-21(16(26)15(20)25)17(27)19-13(11-6-4-3-5-7-11)14(24)18-10-12(22)23/h3-7,13H,2,8-10H2,1H3,(H,18,24)(H,19,27)(H,22,23)/t13-/m1/s1 |
InChI 键 |
ZMYFGCMGEPNTDP-CYBMUJFWSA-N |
手性 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NCC(=O)O |
规范 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















